Cas no 2172510-70-0 (2-(4-hydroxybut-2-yn-1-yl)amino-4-methylpyrimidine-5-carboxylic acid)

2-(4-hydroxybut-2-yn-1-yl)amino-4-methylpyrimidine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-hydroxybut-2-yn-1-yl)amino-4-methylpyrimidine-5-carboxylic acid
- 2172510-70-0
- EN300-1449788
- 2-[(4-hydroxybut-2-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid
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- Inchi: 1S/C10H11N3O3/c1-7-8(9(15)16)6-12-10(13-7)11-4-2-3-5-14/h6,14H,4-5H2,1H3,(H,15,16)(H,11,12,13)
- InChI Key: RRANZMUYINHZNG-UHFFFAOYSA-N
- SMILES: OC(C1=CN=C(N=C1C)NCC#CCO)=O
Computed Properties
- Exact Mass: 221.08004122g/mol
- Monoisotopic Mass: 221.08004122g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.3Ų
- XLogP3: -0.2
2-(4-hydroxybut-2-yn-1-yl)amino-4-methylpyrimidine-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1449788-5000mg |
2-[(4-hydroxybut-2-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid |
2172510-70-0 | 5000mg |
$3273.0 | 2023-09-29 | ||
Enamine | EN300-1449788-500mg |
2-[(4-hydroxybut-2-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid |
2172510-70-0 | 500mg |
$1084.0 | 2023-09-29 | ||
Enamine | EN300-1449788-50mg |
2-[(4-hydroxybut-2-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid |
2172510-70-0 | 50mg |
$948.0 | 2023-09-29 | ||
Enamine | EN300-1449788-1.0g |
2-[(4-hydroxybut-2-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid |
2172510-70-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1449788-2500mg |
2-[(4-hydroxybut-2-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid |
2172510-70-0 | 2500mg |
$2211.0 | 2023-09-29 | ||
Enamine | EN300-1449788-100mg |
2-[(4-hydroxybut-2-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid |
2172510-70-0 | 100mg |
$993.0 | 2023-09-29 | ||
Enamine | EN300-1449788-250mg |
2-[(4-hydroxybut-2-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid |
2172510-70-0 | 250mg |
$1038.0 | 2023-09-29 | ||
Enamine | EN300-1449788-1000mg |
2-[(4-hydroxybut-2-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid |
2172510-70-0 | 1000mg |
$1129.0 | 2023-09-29 | ||
Enamine | EN300-1449788-10000mg |
2-[(4-hydroxybut-2-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid |
2172510-70-0 | 10000mg |
$4852.0 | 2023-09-29 |
2-(4-hydroxybut-2-yn-1-yl)amino-4-methylpyrimidine-5-carboxylic acid Related Literature
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2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
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Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
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5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
Additional information on 2-(4-hydroxybut-2-yn-1-yl)amino-4-methylpyrimidine-5-carboxylic acid
Professional Introduction to 2-(4-hydroxybut-2-yn-1-yl)amino-4-methylpyrimidine-5-carboxylic Acid (CAS No. 2172510-70-0)
2-(4-hydroxybut-2-yn-1-yl)amino-4-methylpyrimidine-5-carboxylic acid (CAS No. 2172510-70-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound, characterized by its pyrimidine core and functionalized side chains, represents a promising candidate for further research and development in drug discovery.
The molecular structure of this compound includes a pyrimidine ring substituted with an amino group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position. Additionally, the presence of a (4-hydroxybut-2-yn-1-yl) moiety introduces a distinct alkyne and hydroxyl functional group, which can influence its reactivity and interactions with biological targets. This combination of structural features makes it an intriguing molecule for studying various biochemical pathways and potential therapeutic applications.
In recent years, there has been growing interest in pyrimidine derivatives due to their role as key scaffolds in the development of pharmaceuticals. Pyrimidines are fundamental components of nucleic acids, and their derivatives have been widely explored for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The specific modification of the pyrimidine ring with different substituents can significantly alter its pharmacological profile, making it possible to fine-tune the biological activity for targeted therapeutic interventions.
One of the most compelling aspects of 2-(4-hydroxybut-2-yn-1-yl)amino-4-methylpyrimidine-5-carboxylic acid is its potential as a precursor in the synthesis of more complex pharmacophores. The alkyne group can undergo various chemical transformations, such as cycloadditions or polymerizations, which could lead to the development of novel materials with applications in drug delivery systems. Furthermore, the hydroxyl group provides a site for further functionalization, allowing chemists to explore diverse chemical modifications that could enhance its bioactivity.
Recent studies have highlighted the importance of incorporating hydroxyl-containing groups into drug molecules, as these groups can improve solubility and metabolic stability. The presence of a hydroxyl group in 2-(4-hydroxybut-2-yn-1-yl)amino-4-methylpyrimidine-5-carboxylic acid may contribute to its favorable pharmacokinetic properties, making it a suitable candidate for oral administration or other routes of delivery. Additionally, the amino group at the 2-position offers opportunities for salt formation, which can enhance solubility and improve oral bioavailability.
The carboxylic acid group at the 5-position provides another site for chemical modification, enabling the attachment of various functional groups through esterification or amidation reactions. These modifications can be tailored to target specific biological processes or to enhance drug-target interactions. For instance, carboxylic acid derivatives have been widely used in drug design due to their ability to form hydrogen bonds with biological targets, thereby increasing binding affinity and efficacy.
In terms of potential therapeutic applications, 2-(4-hydroxybut-2-yn-1-yl)amino-4-methylpyrimidine-5-carboxylic acid shows promise in several areas of medical research. Its structural features suggest that it may have inhibitory effects on enzymes involved in cancer progression or inflammation. For example, pyrimidine derivatives have been shown to interact with kinases and other enzymes that play critical roles in cell signaling pathways associated with these diseases. Further research is needed to elucidate its mechanism of action and to evaluate its potential as a lead compound for drug development.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to introduce the desired functional groups efficiently. The use of modern analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is essential for characterizing the compound's structure and verifying its purity before proceeding with biological evaluations.
As research continues in the field of medicinal chemistry, compounds like 2-(4-hydroxybut-2-yn-1-yl)amino-4-methylpyrimidine-5-carboxylic acid will play a crucial role in identifying new therapeutic agents. The ability to modify their structures systematically allows researchers to explore a wide range of biological activities and develop drugs that are more effective and have fewer side effects. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential in translating these findings into clinical applications that benefit patients worldwide.
In conclusion, 2-(4-hydroxybut-2-ylnl)amino)-4-methylpyrimidine -5-carboxylic acid (CAS No. 2172510 -70 -0) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery programs aimed at developing treatments for various diseases. With continued advancements in synthetic chemistry and biotechnology , this compound is poised to contribute valuable insights into the development of novel therapeutic strategies .
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